molecular formula C23H15ClFN3 B2721850 1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-54-7

1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2721850
CAS No.: 932325-54-7
M. Wt: 387.84
InChI Key: NWKNMEJSZZVTHJ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the quinoline moiety through cyclization reactions. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, is crucial to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinolines and related heterocyclic compounds. Examples include:

  • 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 1-(3-fluorophenyl)-8-chloro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The presence of the 3-chlorophenyl and 8-fluoro groups, along with the 4-methylphenyl moiety, contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3/c1-14-5-7-15(8-6-14)22-20-13-26-21-10-9-17(25)12-19(21)23(20)28(27-22)18-4-2-3-16(24)11-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKNMEJSZZVTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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